

# Spectroscopic Profile of Ethyl 3-butenate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3-butenate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-butenate** ( $C_6H_{10}O_2$ ), a valuable intermediate in organic synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in research and development.

## Spectroscopic Data Summary

The structural elucidation of **Ethyl 3-butenate** is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

### Table 1: $^1H$ NMR Spectroscopic Data for Ethyl 3-butenate ( $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85 - 5.75	m	-	=CH-
5.10 - 5.00	m	-	=CH <sub>2</sub>
4.14	q	7.1	-O-CH <sub>2</sub> -
3.03	d	7.0	-CH <sub>2</sub> -C=
1.25	t	7.1	-CH <sub>3</sub>

Note: Chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ethyl 3-butenate (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
171.5	C=O
131.0	=CH-
118.5	=CH <sub>2</sub>
60.5	-O-CH <sub>2</sub> -
40.0	-CH <sub>2</sub> -C=
14.2	-CH <sub>3</sub>

Note: Chemical shifts are dependent on the solvent and the spectrometer frequency.

**Table 3: Infrared (IR) Spectroscopy Data for Ethyl 3-butenate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2980	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)[1]
~1645	Medium	C=C stretch (alkene)[1]
~1170	Strong	C-O stretch (ester)

**Table 4: Mass Spectrometry (MS) Data for Ethyl 3-butenate**

m/z	Relative Intensity	Possible Fragment
114	Moderate	[M] <sup>+</sup> (Molecular Ion)
85	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
69	High	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
41	Very High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

Note: Fragmentation patterns can vary with the ionization technique and energy.[2]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Ethyl 3-butenate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

- For  $^1\text{H}$  NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

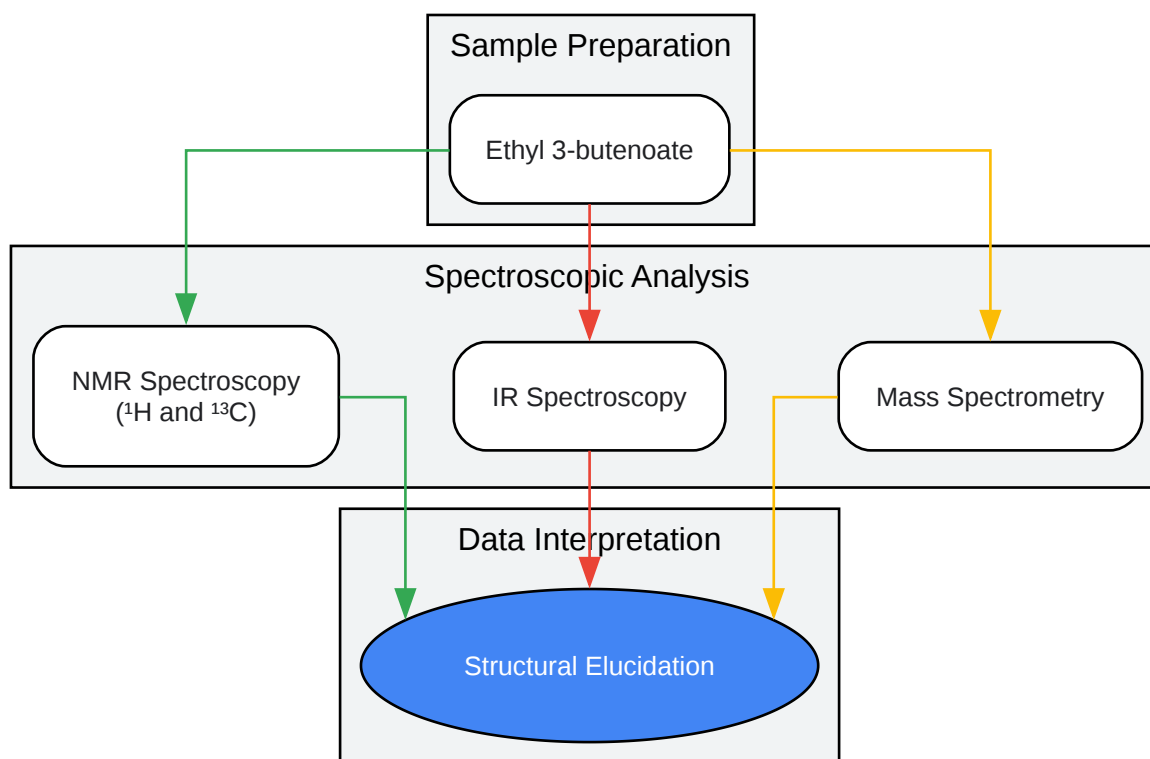
- Sample Preparation: A drop of neat **Ethyl 3-butenolate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction and Ionization: The volatile **Ethyl 3-butenolate** sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification. Electron Ionization (EI) is a common method used for this type of analysis.<sup>[3]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Ethyl 3-butenolate**.



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Workflow for the spectroscopic analysis of **Ethyl 3-butenate**.

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## References

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